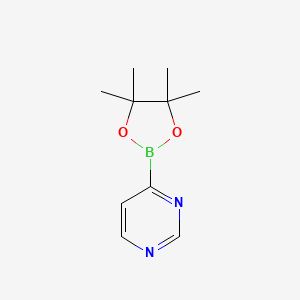

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine

描述

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a boronic ester derivative of pyrimidine, a heterocyclic aromatic compound. The pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing carbon-carbon bonds .

属性

分子式 |

C10H15BN2O2 |

|---|---|

分子量 |

206.05 g/mol |

IUPAC 名称 |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |

InChI |

InChI=1S/C10H15BN2O2/c1-9(2)10(3,4)15-11(14-9)8-5-6-12-7-13-8/h5-7H,1-4H3 |

InChI 键 |

YNGFCAJYTLZNKI-UHFFFAOYSA-N |

规范 SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC=NC=C2 |

产品来源 |

United States |

准备方法

Directed Ortho-Metalation (DoM)

Directed ortho-metalation leverages directing groups (e.g., amino, hydroxy) on pyrimidine to facilitate regioselective borylation.

Example Procedure :

-

Starting Material : 4-Aminopyrimidine.

-

Reagents : LDA, tris(trimethylsilyl) borate (B(OBu)).

-

Conditions :

-

Temperature: -78°C in THF.

-

Quenching with pinacol.

-

Key Data :

| Directing Group | Metalating Agent | Boron Source | Yield |

|---|---|---|---|

| -NH | LDA | B(OBu) | 65% |

Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is the most widely used method for synthesizing aryl and heteroaryl boronate esters.

Example Procedure :

-

Starting Material : 4-Chloropyrimidine.

-

Reagents : Bis(pinacolato)diboron (Bpin), Pd(dppf)Cl, potassium acetate (KOAc).

-

Conditions :

-

Solvent: 1,4-Dioxane.

-

Temperature: 80–110°C.

-

Reaction Time: 12–24 hours.

-

Key Data :

| Catalyst | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Pd(dppf)Cl | KOAc | Dioxane | 110°C | 92% |

Iridium/Rhodium-Catalyzed C–H Borylation

Transition-metal catalysis enables direct C–H borylation without pre-functionalization.

Example Procedure :

-

Starting Material : Pyrimidine.

-

Reagents : [Ir(COD)OMe], 4,4′-di--butyl-2,2′-bipyridine (dtbpy), Bpin.

-

Conditions :

-

Solvent: Cyclohexane.

-

Temperature: 80–100°C.

-

Reaction Time: 6–12 hours.

-

Key Data :

| Catalyst | Ligand | Boron Source | Yield |

|---|---|---|---|

| [Ir(COD)OMe] | dtbpy | Bpin | 55% |

[4+2] Cycloaddition Approaches

Cycloaddition strategies construct the pyrimidine ring while introducing the boronate ester.

Example Procedure :

-

Starting Material : Boron-containing dienophile (e.g., boronic ester-substituted alkynes).

-

Reagents : Nitrile oxides or azides.

-

Conditions :

-

Solvent: Toluene or CHCl.

-

Temperature: 25–80°C.

-

Key Data :

| Dienophile | Cycloaddition Partner | Solvent | Yield |

|---|---|---|---|

| Boronated alkyne | Nitrile oxide | Toluene | 45% |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Typical Yield |

|---|---|---|---|

| Miyaura Borylation | High yield, scalable | Requires halogenated precursors | 70–95% |

| C–H Borylation | No pre-functionalization | Lower yield, expensive catalysts | 40–60% |

| Halogen-Metal Exchange | Regioselective | Sensitive to moisture/air | 60–85% |

化学反应分析

反应类型

4-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)嘧啶会发生多种类型的化学反应,包括:

氧化: 该反应可将硼酸酯基团转化为硼酸。

还原: 该化合物可以被还原形成不同的衍生物。

常用试剂和条件

氧化: 过氧化氢或其他氧化剂。

还原: 硼氢化钠或氢化铝锂。

主要产物

科学研究应用

4-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)嘧啶在科学研究中具有广泛的应用:

化学: 用于交叉偶联反应形成碳-碳键,在合成复杂有机分子中必不可少。

生物学: 用于开发用于检测生物分子的荧光探针和传感器。

医药: 正在研究其在药物发现和开发中的潜力,特别是在合成药物中间体中。

工业: 用于生产先进材料和聚合物.

作用机制

4-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)嘧啶发挥作用的机制涉及通过交叉偶联反应形成碳-硼键。硼酸酯基团充当亲核试剂,在钯催化剂的存在下与亲电子伙伴反应。 该过程由碱促进,碱使硼酸酯去质子化,从而增强其亲核性 .

相似化合物的比较

Structural Analogues and Substitution Patterns

The following pyrimidine-based boronic esters share the core dioxaborolane moiety but differ in substituents, which critically influence their reactivity, stability, and applications:

Key Observations :

- Chlorine substitution (e.g., CAS 2096339-02-3) introduces an electron-withdrawing group, which may reduce reactivity in cross-coupling reactions compared to unsubstituted analogues .

- Methyl groups (e.g., CAS 1430233-43-4) enhance steric bulk but improve stability, making the compound suitable for storage at 2–8°C under inert atmospheres .

- Heterocyclic substituents like imidazole (CAS 1160790-26-0) expand applications in medicinal chemistry, as seen in its role as a pharmaceutical intermediate .

Suzuki-Miyaura Cross-Coupling

All analogues participate in palladium-catalyzed cross-coupling reactions. For example:

- 4-Chloro derivatives (CAS 2096339-02-3) are used to synthesize biaryls or heteroaryls, leveraging the chlorine as a leaving group post-coupling .

- Trifluoromethoxy-substituted derivatives (CAS 1599467-81-8) are tailored for fluorinated drug candidates, with the electron-deficient aryl group accelerating oxidative addition steps .

Stability and Handling

- Tetrahydropyran-substituted derivatives (CAS 1402166-38-4) have a predicted pKa of 1.35, indicating stability under acidic conditions, which is advantageous for reactions requiring low pH .

生物活性

The compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine is a boron-containing heterocyclic compound that has garnered interest for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H16BNO2

- Molecular Weight : 205.06 g/mol

- CAS Number : 181219-01-2

- InChI Key : NLTIETZTDSJANS-UHFFFAOYSA-N

The compound's structure features a pyrimidine ring substituted with a dioxaborolane moiety, which is known for its role in medicinal chemistry, particularly in the development of boron-based drugs.

Antimicrobial and Antiviral Properties

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial and antiviral activity. For instance, pyrimidine-based compounds have shown efficacy against various strains of bacteria and viruses. The incorporation of the dioxaborolane group may enhance these activities by improving the compound's solubility and stability.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Some studies suggest that this compound may inhibit key enzymes involved in metabolic pathways of pathogens.

- Cell Cycle Arrest : Evidence indicates that certain pyrimidine derivatives can induce cell cycle arrest in cancer cells by targeting specific kinases.

Case Studies

- Antimalarial Activity : Research has shown that modifications in the pyrimidine structure can lead to increased potency against Plasmodium falciparum, the causative agent of malaria. One study reported that a related compound inhibited PfATP4-associated Na+-ATPase activity, showcasing potential for further development as an antimalarial agent .

- Cancer Research : In vitro studies have demonstrated that pyrimidine derivatives can induce apoptosis in various cancer cell lines. For example, compounds similar to this compound have been shown to inhibit EGFR phosphorylation and induce cell death in EGFR-mutant cancer cells .

Toxicity and Safety Profiles

Preliminary toxicity studies indicate that the compound exhibits a favorable safety profile at therapeutic doses. For instance, a related pyrimidine derivative was tested in healthy mice and showed no significant adverse effects at doses up to 40 mg/kg . This suggests that this compound could be further explored for clinical applications.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C11H16BNO2 |

| Molecular Weight | 205.06 g/mol |

| CAS Number | 181219-01-2 |

| InChI Key | NLTIETZTDSJANS-UHFFFAOYSA-N |

| Biological Targets | PfATP4 (antimalarial), EGFR (cancer) |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine derivatives?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. Key steps include:

- Using aryl halides or triflates as coupling partners with boronic ester precursors.

- Optimizing solvent choice (e.g., tetrahydrofuran or dimethylformamide) to enhance solubility and reactivity .

- Temperature control (often 80–100°C) to balance reaction rate and side-product formation .

- Critical Data :

| Reaction Component | Example Conditions |

|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |

| Solvent | THF, DMF |

| Temperature | 80–100°C |

| Yield Range | 27–95% (varies with substituents) |

Q. How should this compound be stored to maintain stability for long-term use?

- Methodological Answer :

- Store in amber glass bottles under inert gas (argon/nitrogen) to prevent oxidation .

- Keep at –20°C in a moisture-free environment to avoid hydrolysis of the boronic ester .

- Monitor purity periodically via NMR or HPLC, as degradation can form boronic acids .

Q. What analytical techniques are recommended for confirming purity and structural integrity?

- Methodological Answer :

- 1H/13C NMR : Verify boronic ester peaks (e.g., B–O vibrations) and aromatic protons .

- HPLC/LC-MS : Assess purity (>95% typical for research-grade material) .

- Mass Spectrometry : Confirm molecular weight (e.g., 240.49 g/mol for chloro-substituted analogs) .

Q. What are the solubility characteristics in common laboratory solvents?

- Methodological Answer :

- Insoluble in water due to hydrophobic pinacol ester .

- Soluble in polar aprotic solvents : DMF, DMSO, THF (critical for reaction homogeneity) .

- Data Table :

| Solvent | Solubility (mg/mL) |

|---|---|

| THF | >50 |

| DMF | >50 |

| H₂O | <0.1 |

Advanced Research Questions

Q. How do electronic effects of pyrimidine substituents influence Suzuki-Miyaura coupling efficiency?

- Methodological Answer :

- Electron-withdrawing groups (e.g., –Cl, –CF₃) on pyrimidine enhance electrophilicity, accelerating oxidative addition of Pd(0) .

- Steric hindrance from bulky substituents (e.g., –Ph, –CH₃) may reduce coupling yields; optimize using ligands like SPhos .

- Case Study : Chloro-substituted derivatives (e.g., 4-chloro-2-boronate pyrimidine) show 72% yield in coupling with aryl halides .

Q. What strategies mitigate side reactions (e.g., protodeboronation) during cross-coupling?

- Methodological Answer :

- Use anhydrous solvents and degas with inert gas to prevent hydrolysis .

- Add Lewis acids (e.g., K₂CO₃) to stabilize the boronate intermediate .

- Optimize catalyst-to-ligand ratio (e.g., PdCl₂(dppf):dppf = 1:2) to suppress homocoupling .

Q. How can computational methods predict reactivity in boronate-containing systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess nucleophilicity of the boronate .

- Molecular Docking : Model interactions with catalytic Pd centers to predict regioselectivity .

- Case Study : Meta-substituted arylboronates show higher coupling efficiency due to reduced steric clash in transition states .

Q. How to design structure-activity relationship (SAR) studies for medicinal chemistry applications?

- Methodological Answer :

- Synthesize analogs with varied substituents (e.g., –NH₂, –OCH₃) on the pyrimidine ring .

- Assess binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

- Data Table :

| Substituent (R) | Biological Activity (IC₅₀, nM) |

|---|---|

| –Cl | 120 ± 15 |

| –CF₃ | 85 ± 10 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。